Succinylcholine

Anesthesiology Pediatric Anesthesia Rapid Sequence Induction

Succinylcholine is the ONLY depolarizing NMBA with a uniquely rapid onset (63.75 s in pediatric RSI) and ultra-short clinical duration (5.2 min to 25% recovery), making it irreplaceable by non-depolarizing alternatives like rocuronium—whose 25+ min duration increases postoperative ventilation risk. Its exclusive dependence on plasma butyrylcholinesterase for metabolism enables critical pharmacogenomic and NMJ research. For RSI protocols, ECT, and receptor kinetics studies requiring true depolarizing mechanism, succinylcholine remains the sole scientific choice.

Molecular Formula C14H30N2O4+2
Molecular Weight 290.40 g/mol
CAS No. 306-40-1
Cat. No. B1214915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinylcholine
CAS306-40-1
SynonymsAnectine
Bromide, Suxamethonium
Celocurine
Dibromide, Succinylcholine
Dichloride, Succinylcholine
dicholine succinate
Diiodide, Succinylcholine
Diperchlorate, Succinylcholine
Ditilin
Listenon
Lysthenon
Myorelaxin
Quelicin
Succicuran
Succinate, Dicholine
Succinylcholine
Succinylcholine Chloride
Succinylcholine Dibromide
Succinylcholine Dichloride
Succinylcholine Dichloride, Di H2O
Succinylcholine Dichloride, Di-H2O
Succinylcholine Diiodide
Succinylcholine Diperchlorate
Succinylcholine Iodide
Succinyldicholine
Suxamethonium
Suxamethonium Bromide
Suxamethonium Chloride
Molecular FormulaC14H30N2O4+2
Molecular Weight290.40 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C
InChIInChI=1S/C14H30N2O4/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2
InChIKeyAXOIZCJOOAYSMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble
ODORLESS;  DIHYDRATE IS HYGROSCOPIC;  WHITE CRYSTALLINE POWDER;  1 G SOL IN ABOUT 1 ML H2O & ABOUT 350 ML ALC /CHLORIDE/
Slightly hygroscopic crystals, mp 225 °C. Freely sol in water or normal saline, giving solns which are very slightly acidic. /Bromide/
Exists as a dihydrate at room temperature, crystals, mp 156-163 °C. Anhydrous form mp approximately 190 °C. Slightly bitter taste. Freely soluble in water (about 1 g/1 ml water). Solubility in 95% ethanol: 0.42 g/ 100 ml. Sparingly soluble in benzene, chloroform. Practically insoluble in ether. The pH of a 2-5% aqueous solution may vary from 4.5 to 3.0. /Chloride/
7.57e-04 g/L

Procurement Guide: Succinylcholine (CAS 306-40-1) – Ultrashort Depolarizing Neuromuscular Blocker


Succinylcholine (suxamethonium) is a depolarizing neuromuscular blocking agent (NMBA) of the ultrashort-acting class, characterized by an ED95 of 0.5–0.6 mg/kg and a uniquely rapid onset of 30–60 seconds for tracheal intubation [1]. Its mechanism involves sustained activation of nicotinic acetylcholine receptors, leading to phase I block, and it is uniquely metabolized by plasma butyrylcholinesterase (pseudocholinesterase) rather than hepatic or renal pathways [1]. This combination of pharmacodynamic and pharmacokinetic properties distinguishes it from non-depolarizing alternatives and creates critical, data-driven considerations for scientific selection and procurement, particularly in settings requiring rapid airway control and short-duration paralysis.

Why In-Class Substitution of Succinylcholine is Clinically and Operationally Unsound


Generic substitution among neuromuscular blocking agents is not possible due to fundamental differences in their pharmacodynamic and pharmacokinetic profiles that directly dictate clinical utility, safety, and procedural workflow. While newer non-depolarizing agents like rocuronium are promoted as alternatives, their use is associated with a significantly prolonged duration of action (e.g., 25 min 36 s for rocuronium vs. 4 min 12 s for succinylcholine in a controlled study) and slower onset time (e.g., 101.5 ± 29.47 s for rocuronium vs. 63.75 ± 11.57 s for succinylcholine in pediatric patients), which can compromise rapid sequence induction and increase the risk of aspiration or prolonged postoperative ventilation [1][2]. The following quantitative evidence details the specific, measurable parameters where succinylcholine's differentiation is not a matter of degree but of clinical category, providing a clear, evidence-based rationale for its continued inclusion in institutional formularies.

Quantitative Differentiation Evidence for Succinylcholine Versus Key Alternatives


Evidence #1: Succinylcholine Provides Significantly Faster Onset of Action than Rocuronium in Pediatric Patients

Succinylcholine achieves a clinically and statistically faster onset of neuromuscular blockade compared to rocuronium in pediatric patients. In a randomized, prospective study of 40 children aged 1-5 years, the mean onset time for succinylcholine (1 mg/kg) was 63.75 ± 11.57 seconds, compared to 101.5 ± 29.47 seconds for rocuronium (0.6 mg/kg) [1]. This 37.75-second difference (p<0.05) translates to a nearly 60% longer time to intubation with rocuronium in this critical population. Furthermore, 100% of succinylcholine patients could be intubated at 60 seconds, versus only 65% of rocuronium patients [1].

Anesthesiology Pediatric Anesthesia Rapid Sequence Induction Neuromuscular Blockade

Evidence #2: Succinylcholine's Duration of Action is Eight Times Shorter than High-Dose Rocuronium in Pediatric Patients

Succinylcholine's ultra-short duration of action is a defining characteristic that prevents prolonged neuromuscular blockade. In a direct comparison in children, the time to 25% recovery of twitch height (clinical duration) for succinylcholine (2 mg/kg) was 5.2 ± 1.9 minutes. In the same study, rocuronium administered at a high dose of 1.2 mg/kg (3xED95) required 41 ± 13 minutes for 25% recovery [1]. This represents an 8-fold increase in duration of action with rocuronium (p<0.001). Even the lower 0.8 mg/kg rocuronium dose had a 5-fold longer duration at 27 ± 6 minutes [1].

Anesthesiology Pediatric Anesthesia Neuromuscular Blockade Pharmacodynamics

Evidence #3: Succinylcholine's Intubation Conditions Are Inferior to Vecuronium Despite Comparable Onset in a Specific Model

While succinylcholine is noted for rapid onset, a study using a continuous infusion model for induction found that intubating conditions were inferior to those achieved with vecuronium [1]. In this study of 44 patients, the relative molar potency was determined: succinylcholine = 0.79 vs. vecuronium = 3.86 (with rocuronium set as 1.00). The clinical duration was measured as succinylcholine: 4 min 12 s, rocuronium: 25 min 36 s, atracurium: 34 min 28 s, and vecuronium: 42 min 24 s [1]. However, the key finding for procurement is the qualitative assessment: "The intubation conditions of the succinylcholine group were inferior to those of the vecuronium group" [1], indicating a measurable trade-off between onset speed and the quality of intubating conditions when dosed via this specific method.

Anesthesiology Pharmacodynamics Intubation Conditions Neuromuscular Blockade

Evidence #4: Rocuronium is More Efficacious than Cisatracurium in Preventing Succinylcholine-Induced Fasciculations

A known adverse effect of succinylcholine is muscle fasciculations, which can contribute to postoperative myalgia. A randomized clinical trial comparing pretreatment agents to mitigate this effect found that rocuronium (0.06 mg/kg) was significantly more efficacious than cisatracurium (0.01 mg/kg) [1]. The mean fasciculation severity score was 0.2187 ± 0.4200 in the rocuronium group versus 1.125 ± 0.833 in the cisatracurium group (p<0.001) [1]. This demonstrates a clear quantitative difference in the effectiveness of a common pretreatment strategy when succinylcholine is selected.

Anesthesiology Neuromuscular Blockade Fasciculation Adverse Effect Prevention

Evidence #5: Genetic Variants in Plasma Cholinesterase Lead to Profoundly Prolonged Blockade with Succinylcholine

Succinylcholine's metabolism is uniquely dependent on plasma cholinesterase (butyrylcholinesterase). Genetic variants with low enzyme activity or altered structure (e.g., atypical variant) result in a dramatically prolonged neuromuscular blockade. A case report documented a patient with a dibucaine number of 33 and plasma cholinesterase activity of just 0.11 IU/L (normal range: 5-12 IU/L) who required prolonged postoperative ventilation after receiving succinylcholine [1]. The dibucaine number is used to identify such variants: a number <30 indicates a high risk for prolonged paralysis [2]. The prevalence of homozygous atypical variants is estimated at 1 in 2,500 patients [2].

Pharmacogenomics Anesthesiology Plasma Cholinesterase Adverse Drug Reaction

Evidence #6: The True Cost of Succinylcholine Use is Over 20 Times Its Acquisition Cost

A cost-identification analysis determined that the true cost of using succinylcholine from a societal perspective is more than 20 times its drug acquisition cost [1]. The best estimate for the cost per dose was $37 (range $9 to $93), with 88% of that cost attributed to the risk and consequences of severe anaphylactic or anaphylactoid reactions, including death or permanent brain injury [1]. This stark discrepancy highlights that the minimal upfront price of the drug is a misleading indicator for procurement, as it fails to account for the substantial financial risk associated with rare but catastrophic adverse events.

Pharmacoeconomics Anesthesiology Cost Analysis Healthcare Procurement

Optimal Scientific and Clinical Use Cases for Succinylcholine


Pediatric and Adult Rapid Sequence Induction (RSI) with an Ultra-Short Duration Requirement

Succinylcholine is the agent of choice for RSI when the fastest possible onset and shortest duration of paralysis are required. As shown in Section 3, Evidence #1, it provides a mean onset time of 63.75 seconds in children, with 100% of patients intubated at 60 seconds [1]. Its clinical duration is just 5.2 minutes, as per Evidence #2 [2], making it ideal for emergency intubations, short procedures, or situations where rapid recovery of spontaneous ventilation is critical to patient safety, such as in patients with a suspected difficult airway or full stomach.

Electroconvulsive Therapy (ECT) Procedures

The combination of rapid onset and ultra-short duration of action makes succinylcholine the standard muscle relaxant for ECT. The brief period of paralysis (5.2 minutes to 25% recovery, as per Evidence #2) is sufficient to prevent injury during the induced seizure while allowing the patient to regain spontaneous ventilation quickly after the procedure, minimizing recovery room time and facilitating a high patient throughput in this specialized setting [2].

Surgical Settings with Short-Duration Requirements and Pre-Treatment for Fasciculation

In short surgical procedures where RSI is indicated but the adverse effect of fasciculation is a concern, succinylcholine can be effectively managed with pretreatment. As demonstrated in Section 3, Evidence #4, pretreatment with rocuronium 0.06 mg/kg significantly reduces fasciculations compared to cisatracurium (mean severity score 0.22 vs 1.13, p<0.001) [3]. This evidence-based protocol allows clinicians to leverage succinylcholine's pharmacodynamic advantages while mitigating a key side effect, making it a viable option for cases like short ENT or gynecological procedures.

Research on Neuromuscular Junction Physiology and Pharmacogenomics

Succinylcholine serves as a critical tool in research investigating the neuromuscular junction. Its depolarizing mechanism, distinct from all non-depolarizing agents, is essential for studies on receptor kinetics, phase I vs. phase II block, and the physiology of fasciculation. Furthermore, its unique dependence on plasma cholinesterase for metabolism makes it a cornerstone probe for pharmacogenomic studies on butyrylcholinesterase variants (Evidence #5), enabling research into personalized medicine and adverse drug reaction mechanisms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succinylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.